
3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antiviral, antifungal, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione typically involves the condensation of isonitrosoacetophenone hydrazones with pyridine-2-carbaldehyde . This reaction is followed by aromatization of the dihydro-1,2,4-triazine intermediates using an oxidizing agent to form the desired triazine compound . Another method involves the nucleophilic substitution reaction of hydrogen or ipso-substitution of a cyano group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione undergoes various chemical reactions, including:
Oxidation: Aromatization of dihydro-1,2,4-triazine intermediates using oxidizing agents.
Reduction: Potential reduction reactions to modify the triazine ring.
Substitution: Nucleophilic substitution reactions at the C-5 position.
Common Reagents and Conditions
Oxidizing Agents: Used for aromatization of dihydro-1,2,4-triazine intermediates.
Nucleophiles: Employed in substitution reactions at the C-5 position.
Major Products Formed
The major products formed from these reactions include various substituted triazines, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit viral replication by interfering with viral enzymes or proteins . Additionally, its antifungal activity could be attributed to the disruption of fungal cell wall synthesis or function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazines: Known for their antiviral and antifungal activities.
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: Potent inhibitors of D-amino acid oxidase.
Uniqueness
3-Pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione is unique due to its specific substitution pattern and the resulting biological activities. Its combination of pyridine and triazine rings provides a versatile scaffold for further functionalization and optimization for various applications .
Eigenschaften
CAS-Nummer |
49772-20-5 |
|---|---|
Molekularformel |
C8H6N4O2 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
3-pyridin-2-yl-1,4-dihydro-1,2,4-triazine-5,6-dione |
InChI |
InChI=1S/C8H6N4O2/c13-7-8(14)12-11-6(10-7)5-3-1-2-4-9-5/h1-4H,(H,12,14)(H,10,11,13) |
InChI-Schlüssel |
NUHXGSNACRLENX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NNC(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


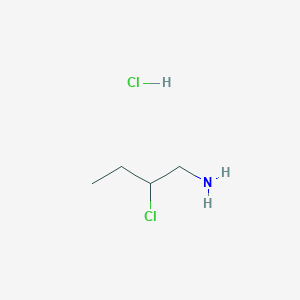
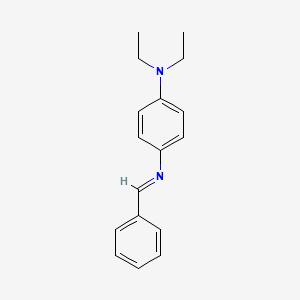
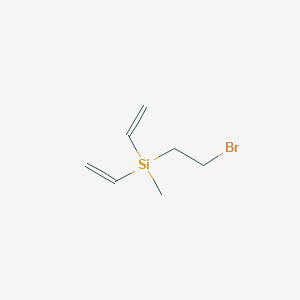
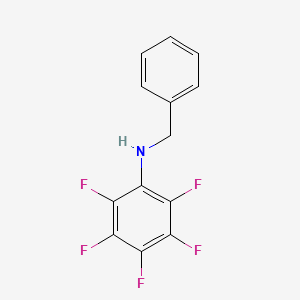
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
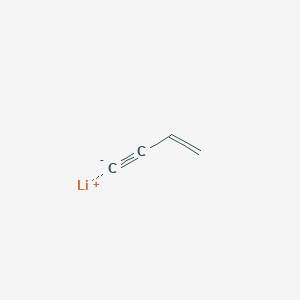
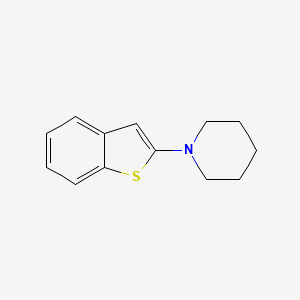
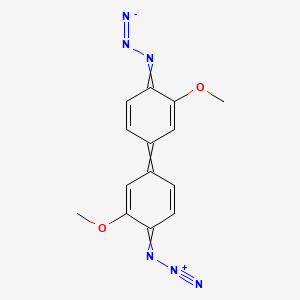
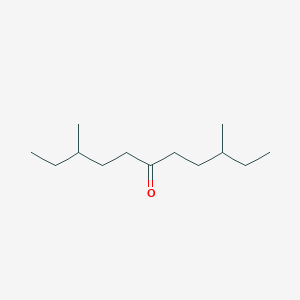
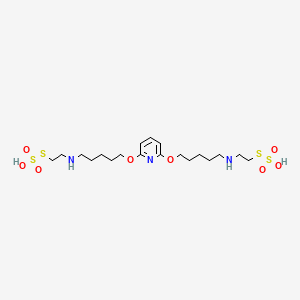

![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)

